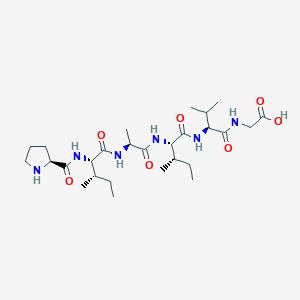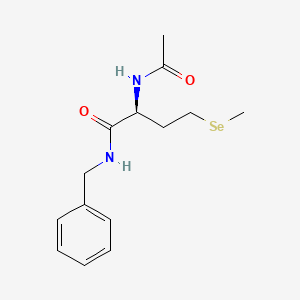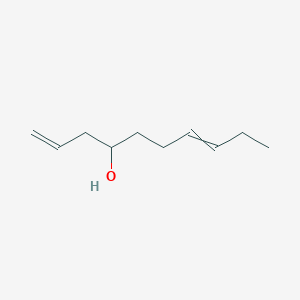![molecular formula C31H20O B12529674 ([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone CAS No. 680997-44-8](/img/structure/B12529674.png)
([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone: is an organic compound that features a unique structure composed of two naphthalene units connected through a methanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone typically involves the condensation of naphthalene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring of naphthalene to form the desired product.
Industrial Production Methods: Industrial production of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore the potential of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone derivatives as therapeutic agents, particularly in the field of cancer treatment.
Industry: In the materials science industry, the compound is investigated for its use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone depends on its specific application. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye synthesis.
2-Naphthol: A naphthalene derivative with a hydroxyl group, used in the synthesis of various organic compounds.
Uniqueness: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
680997-44-8 |
|---|---|
Molekularformel |
C31H20O |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
naphthalen-1-yl-(2-naphthalen-1-ylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C31H20O/c32-31(29-18-8-13-22-10-2-5-15-25(22)29)30-26-16-6-3-11-23(26)19-20-28(30)27-17-7-12-21-9-1-4-14-24(21)27/h1-20H |
InChI-Schlüssel |
WDUJDMUCBQJBRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C=C3)C(=O)C5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)


![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)




![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
